molecular formula C15H30Cl3N3O B6136392 2-tert-butyl-4,6-bis[(dimethylamino)methyl]pyridin-3-ol;trihydrochloride

2-tert-butyl-4,6-bis[(dimethylamino)methyl]pyridin-3-ol;trihydrochloride

Cat. No.: B6136392
M. Wt: 374.8 g/mol
InChI Key: MHEQUTAWJZQJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-4,6-bis[(dimethylamino)methyl]pyridin-3-ol;trihydrochloride is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of tert-butyl groups, dimethylamino groups, and a pyridin-3-ol core. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4,6-bis[(dimethylamino)methyl]pyridin-3-ol;trihydrochloride typically involves multiple steps. One common method includes the condensation of 2,6-di-tert-butyl-4-methylpyridine with formaldehyde and dimethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction parameters to ensure high yield and purity. The final product is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4,6-bis[(dimethylamino)methyl]pyridin-3-ol;trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amines .

Scientific Research Applications

2-tert-butyl-4,6-bis[(dimethylamino)methyl]pyridin-3-ol;trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used as an antioxidant and stabilizer in various industrial applications.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4,6-bis[(dimethylamino)methyl]pyridin-3-ol;trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymatic activities, leading to its biological effects. The pathways involved often include oxidative stress and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-4,6-bis[(dimethylamino)methyl]pyridin-3-ol;trihydrochloride is unique due to its combination of tert-butyl and dimethylamino groups, which confer both stability and reactivity. This makes it particularly useful in various chemical and biological applications .

Properties

IUPAC Name

2-tert-butyl-4,6-bis[(dimethylamino)methyl]pyridin-3-ol;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O.3ClH/c1-15(2,3)14-13(19)11(9-17(4)5)8-12(16-14)10-18(6)7;;;/h8,19H,9-10H2,1-7H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEQUTAWJZQJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=N1)CN(C)C)CN(C)C)O.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.